1,1,3,3-Tetrabromopropan-2-ol

Description

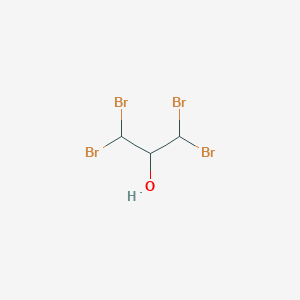

Structure

2D Structure

3D Structure

Properties

CAS No. |

62872-21-3 |

|---|---|

Molecular Formula |

C3H4Br4O |

Molecular Weight |

375.68 g/mol |

IUPAC Name |

1,1,3,3-tetrabromopropan-2-ol |

InChI |

InChI=1S/C3H4Br4O/c4-2(5)1(8)3(6)7/h1-3,8H |

InChI Key |

DRXMQBJPSSCMPM-UHFFFAOYSA-N |

Canonical SMILES |

C(C(Br)Br)(C(Br)Br)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Transformations of 1,1,3,3 Tetrabromopropan 2 Ol

Direct Bromination Routes to 1,1,3,3-Tetrabromopropan-2-ol

Direct bromination strategies involve the introduction of bromine atoms onto a propanol (B110389) or related backbone in a single or sequential process. The primary challenge lies in controlling the regioselectivity and the degree of halogenation to achieve the desired 1,1,3,3-tetrasubstituted pattern without significant side-product formation.

Mechanistic Insights into Halogenation Reactions

The halogenation of alcohols is a fundamental transformation in organic chemistry, typically proceeding through nucleophilic substitution pathways. chemistrywithdrsantosh.com The direct replacement of a hydroxyl (-OH) group is difficult because it is a poor leaving group. Therefore, the -OH group must first be activated. libretexts.org

In the presence of hydrohalic acids like hydrobromic acid (HBr), the alcohol's hydroxyl group is protonated to form an alkyloxonium ion, which contains a much better leaving group, water. For secondary alcohols, the reaction can then proceed via an S(_N)1 mechanism, involving the formation of a carbocation intermediate that is subsequently attacked by a bromide ion. chemistrywithdrsantosh.com Alternatively, an S(_N)2 mechanism can occur where the bromide ion directly displaces the water molecule from the protonated alcohol. libretexts.org

Another common method involves reagents like phosphorus tribromide (PBr(_{3})). In this reaction, the alcohol acts as a nucleophile, attacking the phosphorus atom and displacing a bromide ion. This is followed by the newly generated bromide ion attacking the alkyl group in an S(N)2 fashion, with the resulting HOPBr({2}) moiety acting as the leaving group. This method is particularly effective for primary and secondary alcohols and typically proceeds with inversion of stereochemistry. libretexts.org

The Appel reaction provides another route, using a combination of a phosphine (B1218219) (like triphenylphosphine, PPh(_{3})) and a halogen source (like carbon tetrabromide or bromine). The reaction is thought to proceed via the formation of a phosphonium (B103445) salt intermediate, which activates the alcohol for nucleophilic attack by the halide. acs.orgnih.gov

Radical-based mechanisms have also been explored, particularly with the use of N-halosuccinimides (NXS) in the presence of additives like thiourea. sci-hub.se These reactions can be highly efficient for a broad range of alcohols under mild conditions. sci-hub.se

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Achieving the specific 1,1,3,3-tetrabromo substitution pattern via direct bromination of a simple precursor like propan-2-ol is challenging due to the high reactivity of the intermediate products. The initial bromination would likely form a monobrominated ketone through oxidation-bromination, which would then undergo further bromination.

Research into the oxidation-bromination of secondary alcohols using systems like H({2})O({2})/HBr has shown that the reaction's direction is heavily influenced by the molar ratios of the alcohol, hydrogen peroxide, and hydrobromic acid. rsc.org By carefully controlling these ratios, it is possible to selectively synthesize either monobromo or dibromo ketones. rsc.org For instance, to achieve a high degree of bromination, a significant excess of the brominating agent and careful temperature control would be necessary.

The choice of solvent is also critical. Polar aprotic solvents such as DMF or THF are often suitable for S(_N)2 reactions, while polar protic solvents like water or methanol (B129727) can facilitate S(N)1 pathways. chemistrywithdrsantosh.com In some catalytic systems, the solvent choice can dramatically impact yield; for example, in a manganese-catalyzed C-H bromination, switching the solvent from acetonitrile (B52724) to trifluorotoluene (PhCF({3})) significantly improved the product yield. researchgate.net

The table below summarizes key factors that must be optimized for selective bromination reactions.

| Parameter | Influence on Reaction | Research Finding | Citation |

| Reagent Ratio | Determines the degree of halogenation and product selectivity. | The molar ratio of alcohol, H({2})O({2}), and HBr is a key factor in directing the synthesis towards mono- or di-bromo ketones. | rsc.org |

| Solvent | Affects reaction mechanism (S(_N)1 vs. S(_N)2) and reagent solubility. | In Mn-catalyzed bromination, PhCF({3}) was found to be a superior solvent to acetonitrile or 1,2-dichloroethane, improving yields from 10% to 62%. | researchgate.net |

| Temperature | Influences reaction rate and can affect the stability of intermediates and products. | Varying reaction temperature between 0°C and 80°C showed little influence on a specific WEPA-catalyzed bromination, suggesting robustness in that system. | researchgate.net |

| Catalyst | Can enhance reaction rate and improve selectivity for a specific isomer. | Iridium catalysts have been effectively used for tandem isomerization/bromination of allylic alcohols to selectively form α-bromoketones. | diva-portal.org |

Indirect Synthetic Pathways via Functional Group Interconversions

Indirect methods offer a more controlled approach to the synthesis of this compound by building the molecule from a precursor that already contains the desired bromine substitution pattern or a functional group that can be readily converted.

Transformation of Carbonyl Precursors

A highly plausible indirect route to this compound is the reduction of the corresponding ketone, 1,1,3,3-Tetrabromopropan-2-one. This ketone precursor can be synthesized through the exhaustive α-bromination of acetone (B3395972) or its derivatives. The reduction of the carbonyl group to a secondary alcohol is a standard and well-understood organic transformation.

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH({4})) and lithium aluminum hydride (LiAlH({4})). Acetone itself can be reduced by NaBH(_{4}) in methanol to yield propan-2-ol. quora.com This method is generally chemoselective, meaning it will reduce the ketone without affecting the carbon-bromine bonds. Catalytic hydrogenation, using catalysts like platinum, palladium, or Raney nickel, is another effective method for reducing ketones to alcohols. practically.com

Hydroxylation of Highly Brominated Propane (B168953) Derivatives

Another potential indirect pathway involves the introduction of a hydroxyl group onto a pre-existing highly brominated propane skeleton. This typically involves a nucleophilic substitution reaction where a bromide atom is replaced by a hydroxyl group. However, direct substitution on a polyhalogenated alkane can be complicated by competing elimination reactions.

A more controlled method is the hydroxylation of an alkene. For example, the synthesis could start from a brominated propene derivative. Alkenes can be converted to 1,2-diols (glycols) through hydroxylation using reagents like cold, dilute, alkaline potassium permanganate (B83412) (Baeyer's reagent). practically.com While this specific route would lead to a diol, related halohydrin formation reactions, where an alkene reacts with a halogen in the presence of water, could install both a bromine and a hydroxyl group across the double bond. nih.gov

Catalytic Systems Employed in the Synthesis of Brominated Alcohols

The development of catalytic systems for the halogenation of alcohols aims to improve efficiency, selectivity, and sustainability compared to stoichiometric reagents. acs.orgnih.govsci-hub.se These systems can be based on transition metals, organocatalysts, or even heterogeneous catalysts.

Several catalysts have been developed for the oxidation of secondary alcohols in the presence of bromine sources, which can lead to brominated ketones as intermediates for reduction. rsc.org These include systems based on BiBr({3}), FeBr({3}), and various cobalt and manganese complexes. rsc.org Iridium-based catalysts have proven effective in the tandem isomerization and bromination of allylic alcohols, providing a selective route to α-bromocarbonyl compounds which are precursors to brominated alcohols. diva-portal.org

Organocatalysts have also emerged as powerful tools. Isoselenazolones, for example, have been shown to catalyze the oxidation of secondary alcohols to ketones using bromine as the oxidizing agent. acs.org Chiral amine catalysts, such as (DHQD)(_{2})PHAL, have been successfully used for the enantioselective bromohydroxylation of cinnamyl alcohols, demonstrating the potential for stereocontrolled synthesis. nih.gov

Heterogeneous catalysts offer the advantage of easy separation and recycling. A poly-phosphamide material has been developed as a heterogeneous catalyst for the Appel reaction, converting alcohols to alkyl halides with good conversion rates and the potential for catalyst reuse. acs.orgnih.gov Similarly, Silphos, a silica-based phosphine reagent, can be used to convert alcohols to bromides in the presence of molecular bromine, with the byproduct being easily removed by filtration. organic-chemistry.org

The table below provides an overview of various catalytic systems used in reactions relevant to the synthesis of brominated alcohols.

| Catalyst Type | Example Catalyst/System | Reaction Type | Advantage | Citation |

| Transition Metal | Cp*IrCl({2}) | Isomerization/Bromination of Allylic Alcohols | High selectivity for α-bromoketones. | diva-portal.org |

| Transition Metal | Mn(OAc)({2})/bipyridine | C(sp³)-H Bromination | Enables bromination of unactivated aliphatic C-H bonds. | researchgate.net |

| Organocatalyst | (DHQD)({2})PHAL | Enantioselective Bromohydroxylation | Provides optically active bromohydrins with high enantiomeric excess (ee). | nih.gov |

| Organocatalyst | Isoselenazolone | Oxidation of Secondary Alcohols | Activates bromine for the oxidation of alcohols to ketones. | acs.org |

| Heterogeneous | Poly-phosphamide (POP) | Appel Reaction (Halogenation) | Catalyst is thermally stable and recyclable. | acs.orgnih.gov |

| Heterogeneous | Silphos [P(Cl)({3-n})(SiO({2}))({n})] | Bromination of Alcohols | Water-soluble byproducts allow for simple filtration-based workup. | organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 1,1,3,3 Tetrabromopropan 2 Ol

Nucleophilic Substitution Reactions at Brominated Carbons

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a bromide ion, by a nucleophile. matanginicollege.ac.in These reactions can proceed through two primary mechanisms: SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution). savemyexams.com

The kinetics of nucleophilic substitution on 1,1,3,3-Tetrabromopropan-2-ol are dictated by the mechanism. An SN2 reaction pathway would exhibit second-order kinetics, where the rate is dependent on the concentrations of both the substrate and the incoming nucleophile. chemicalnote.comulethbridge.ca Conversely, an SN1 pathway follows first-order kinetics, with the rate being dependent only on the concentration of the substrate, as the rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation. libretexts.orgyoutube.com

For this compound, the carbons bearing the bromine atoms are secondary. While secondary alkyl halides can undergo both SN1 and SN2 reactions, the specific structure of this molecule introduces significant constraints. chemguide.co.uk The formation of a secondary carbocation intermediate required for the SN1 pathway is energetically demanding. The stability of this carbocation would be further reduced by the powerful electron-withdrawing inductive effects of the geminal and vicinal bromine atoms.

Thermodynamically, the SN1 reaction proceeds through a high-energy carbocation intermediate, and the stability of this intermediate is paramount. libretexts.org The SN2 reaction involves a single, concerted step with a five-coordinate transition state. chemicalnote.com

Table 1: Factors Influencing SN1/SN2 Pathways for this compound

| Factor | SN1 Pathway Consideration | SN2 Pathway Consideration | Expected Outcome for this Compound |

|---|---|---|---|

| Substrate Structure | Secondary halide; carbocation formation possible. | Secondary halide; backside attack possible in principle. | Both pathways are sterically and electronically disfavored. |

| Kinetics | First-order: rate = k[substrate]. libretexts.org | Second-order: rate = k[substrate][nucleophile]. chemicalnote.com | Reaction conditions would determine the dominant, likely slow, pathway. |

| Carbocation Stability | Secondary carbocation is destabilized by inductive effects of other bromine atoms. | Not applicable (no carbocation intermediate). | SN1 pathway is highly unfavorable due to electronic destabilization. |

| Steric Hindrance | Less sensitive to steric hindrance as the nucleophile attacks a planar carbocation. | Highly sensitive; two bulky bromine atoms on the electrophilic carbon and adjacent groups hinder backside attack. ulethbridge.ca | SN2 pathway is highly unfavorable due to significant steric crowding. |

| Solvent | Favored by polar protic solvents that stabilize the carbocation intermediate. libretexts.org | Favored by polar aprotic solvents. | A polar protic solvent would be required to favor any potential SN1 reaction. |

Steric and electronic effects are critical in determining the feasibility of substitution reactions for this compound.

Electronic Effects : The four bromine atoms are highly electronegative, pulling electron density away from the carbon skeleton. This inductive effect creates a significant partial positive charge on the brominated carbons, making them electrophilic. However, this same effect strongly destabilizes the formation of a carbocation intermediate, which is essential for the SN1 mechanism.

Steric Effects : The SN2 mechanism requires the nucleophile to perform a "backside attack" on the carbon atom bearing the leaving group. chemicalnote.com In this compound, the presence of two large bromine atoms on each target carbon (C1 and C3) creates substantial steric bulk. This crowding severely impedes the approach of a nucleophile, making the transition state for an SN2 reaction very high in energy and thus kinetically unfavorable.

Given these constraints, nucleophilic substitution at the brominated carbons of this compound is expected to be extremely slow under typical SN1 or SN2 conditions.

Elimination Reactions Leading to Brominated Alkenes and Alkynes

Elimination reactions, which form alkenes or alkynes, also compete with substitution and proceed via E1 (unimolecular) and E2 (bimolecular) mechanisms. libretexts.org These reactions typically involve the removal of a hydrogen atom and a leaving group from adjacent carbons (β-elimination). matanginicollege.ac.in

For this compound, the leaving groups are the bromide ions on C1 and C3. The only adjacent carbon with hydrogen atoms is C2, which holds the hydroxyl group.

E2 Mechanism : This pathway is a concerted, one-step process where a base removes a proton while the leaving group departs simultaneously. libretexts.org It requires an anti-periplanar arrangement of the proton and the leaving group. iitk.ac.in An E2 reaction would necessitate a strong base to abstract a proton from C2. The rate of an E2 reaction is second-order, depending on both the substrate and the base. libretexts.org

E1 Mechanism : This two-step pathway begins with the formation of a carbocation (the same rate-determining step as in the SN1 reaction), followed by the removal of a proton from an adjacent carbon by a weak base. matanginicollege.ac.iniitk.ac.in The rate is first-order, depending only on the substrate concentration. Given the instability of the carbocation, the E1 pathway is unlikely.

The regioselectivity of elimination is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. iitk.ac.in However, for this molecule, elimination of HBr would involve removing a proton from C2, leading to a double bond between C1-C2 or C2-C3, making the rule less complex to apply.

Table 2: Comparison of E1 and E2 Mechanisms for this compound

| Feature | E1 Mechanism | E2 Mechanism | Expected Outcome for this Compound |

|---|---|---|---|

| Base Requirement | Weak base is sufficient. libretexts.org | Strong base is required. libretexts.org | A strong base would be needed to promote elimination over substitution. |

| Kinetics | First-order: rate = k[substrate]. matanginicollege.ac.in | Second-order: rate = k[substrate][base]. libretexts.org | Dependent on reaction conditions. |

| Intermediate | Carbocation. iitk.ac.in | None (concerted reaction). iitk.ac.in | Carbocation instability makes E1 highly unfavorable. |

| Stereochemistry | No specific geometric requirement. | Requires anti-periplanar alignment of H and leaving group. iitk.ac.in | The molecule would need to adopt a specific conformation for E2 to occur. |

| Competition | Competes with SN1 reactions. iitk.ac.in | Competes with SN2 reactions. chemguide.co.uk | Due to steric hindrance, elimination might be favored over substitution, particularly with a bulky, strong base. chemguide.co.uk |

Elimination of a molecule of hydrogen bromide (HBr) from this compound would lead to the formation of a brominated alkene. For example, the loss of H from C2 and Br from C1 would yield 1,1-dibromo-3-bromoprop-1-en-2-ol. The formation of 1,1,3,3-tetrabromopropene is not a direct product of HBr elimination from this alcohol; it would require the elimination of the hydroxyl group and a hydrogen, which is a dehydration reaction. chemistrysteps.com

Oxidation and Reduction Transformations of the Hydroxyl Group

The secondary alcohol group at the C2 position is a reactive site for oxidation and reduction.

Oxidation : Secondary alcohols can be oxidized to form ketones. mdpi.com The oxidation of this compound would yield 1,1,3,3-Tetrabromopropan-2-one. This transformation can be achieved using a variety of oxidizing agents. Milder reagents like pyridinium (B92312) chlorochromate (PCC) are often used for this purpose, while stronger oxidants like chromic acid (formed from K₂Cr₂O₇ or CrO₃ in acid) can also be effective.

Reduction : The reduction of the hydroxyl group to a hydrogen atom is a more challenging transformation. More commonly, reduction reactions involving polyhalogenated compounds target the carbon-halogen bonds. However, if conditions were selected to specifically target the alcohol, it could theoretically be converted to 1,1,3,3-Tetrabromopropane.

Table 3: Potential Oxidation Reactions of this compound

| Oxidizing Agent | Reagent Composition | Expected Product |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | C₅H₅NH⁺[CrO₃Cl]⁻ in CH₂Cl₂ | 1,1,3,3-Tetrabromopropan-2-one |

| Chromic Acid (Jones Reagent) | CrO₃ in aqueous acetone (B3395972) with H₂SO₄ | 1,1,3,3-Tetrabromopropan-2-one |

| Potassium Permanganate (B83412) (KMnO₄) | KMnO₄ in basic, cold, dilute solution | Potential for C-C bond cleavage under harsh conditions, but expected to yield 1,1,3,3-Tetrabromopropan-2-one under controlled conditions. |

Conversion to 1,1,3,3-Tetrabromopropan-2-one

The oxidation of the secondary alcohol group in this compound yields the corresponding ketone, 1,1,3,3-tetrabromopropan-2-one. This transformation is a common reaction for secondary alcohols and can be achieved using a variety of oxidizing agents. savemyexams.comlibretexts.org The general reaction is as follows:

General Oxidation Reaction

CH(Br)₂-CH(OH)-CH(Br)₂ + [O] → CH(Br)₂-C(=O)-CH(Br)₂ + H₂O

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents like pyridinium chlorochromate (PCC) and chromic acid (formed from chromium trioxide in sulfuric acid), as well as other reagents like Dess-Martin periodinane (DMP) and Swern oxidation conditions. libretexts.org For instance, the oxidation of primary aliphatic alcohols with pyridinium bromochromate (PBC) has been shown to be first order with respect to both the alcohol and the oxidant. ias.ac.in

The mechanism of oxidation with chromic acid typically involves the formation of a chromate (B82759) ester intermediate. This is followed by the removal of a proton from the carbon bearing the hydroxyl group by a base (such as water), leading to the elimination of the chromium species and the formation of the ketone. The extensive bromination of the propanol (B110389) backbone in this compound is expected to influence the reaction rate due to steric hindrance and electronic effects.

Table 1: Potential Oxidizing Agents for the Synthesis of 1,1,3,3-Tetrabromopropan-2-one

| Oxidizing Agent | Typical Reaction Conditions | Remarks |

| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | Mild oxidant, often used for sensitive substrates. |

| Chromic Acid (Jones Reagent) | Acetone, H₂SO₄ | Strong oxidant, may lead to side reactions if not controlled. |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂ | Offers high yields and mild reaction conditions. libretexts.org |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Mild conditions, suitable for a wide range of functional groups. |

| Copper(I) Catalysis | CuBr, Di-tert-butyldiaziridinone | Efficient oxidation under neutral and mild conditions. nih.gov |

Reduction to Related Hydrocarbons or Debrominated Species

The reduction of this compound can proceed via two main pathways: reduction of the hydroxyl group or reductive debromination.

Reduction of the Hydroxyl Group: The secondary alcohol can be reduced to a hydrocarbon, although this is a less common transformation than the reduction of the corresponding ketone. Catalytic hydrogenation, using catalysts like palladium or platinum on carbon, can reduce aldehydes and ketones to alcohols. libretexts.orglibretexts.org While direct hydrogenolysis of the C-O bond is possible under more forcing conditions, it is generally less facile than the reduction of other functional groups.

Reductive Debromination: A more prominent reaction pathway is the removal of the bromine atoms. The presence of vicinal dibromides suggests that debromination to form alkenic species is a likely reaction. Reagents such as zinc powder in acetic acid are known to efficiently debrominate vicinal dibromoalkanes to yield alkenes, often under mild conditions such as microwave irradiation. researchgate.netresearchgate.net The mechanism is believed to involve an E2-like process with anti-periplanar geometry. youtube.comhaverford.edu

Furthermore, nanoscale zerovalent iron (nZVI) has emerged as an effective reagent for the reductive dehalogenation of polybrominated compounds. nih.govresearchgate.net The efficiency of this process can be significantly enhanced by the use of bimetallic systems, such as palladium-coated nZVI (nZVI/Pd). acs.orgnih.gov These reactions are crucial for the environmental remediation of polybrominated pollutants. The reaction with nZVI/Pd is thought to proceed via an H-atom transfer mechanism. acs.org

Table 2: Potential Reduction Pathways and Reagents for this compound

| Reaction Type | Reagent(s) | Expected Product(s) |

| Reductive Debromination | Zinc powder, Acetic Acid | Alkenes (e.g., tribromopropene isomers) |

| Reductive Debromination | Nanoscale Zerovalent Iron (nZVI) | Partially debrominated propanols, propanol |

| Reductive Debromination | nZVI/Palladium | Partially debrominated propanols, propanol (enhanced rate) |

| Hydroxyl Group Reduction | Catalytic Hydrogenation (e.g., H₂/Pd-C) | 1,1,3,3-Tetrabromopropane (from the ketone) |

Acid-Catalyzed and Base-Catalyzed Reactions

The hydroxyl group is central to the acid-base chemistry of this compound. In acidic media, the lone pairs on the oxygen atom can be protonated by a strong acid. lumenlearning.com This converts the hydroxyl group into a much better leaving group (H₂O), facilitating subsequent reactions like elimination or substitution. jove.com The stability of the resulting carbocation intermediate plays a crucial role in determining the reaction pathway. For secondary alcohols, the formation of a secondary carbocation is possible, which can then undergo further reactions. tmv.ac.in

In the presence of a strong base, the acidic proton of the hydroxyl group can be abstracted to form an alkoxide ion. This alkoxide can then act as a nucleophile or participate in elimination reactions. However, base-induced elimination reactions of alcohols are generally not facile unless the hydroxyl group is first converted into a better leaving group. nih.gov

Proton transfer is a fundamental step in many reactions of alcohols. masterorganicchemistry.comnumberanalytics.commsjchem.com In acid-catalyzed dehydration, the initial protonation of the hydroxyl group is a rapid equilibrium step. jove.com The subsequent rate-determining step is often the loss of water to form a carbocation. tmv.ac.in The carbocation can then lose a proton from an adjacent carbon to form an alkene. The regioselectivity of this elimination often follows Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. libretexts.orgmsu.edu

Base-catalyzed reactions, such as elimination, also rely on proton transfer. A strong base will abstract a proton from a carbon atom adjacent to the carbon bearing the leaving group. lumenlearning.com For this compound, the presence of electron-withdrawing bromine atoms would increase the acidity of the α-protons, potentially facilitating base-catalyzed elimination pathways like the E1cB mechanism. wikipedia.org The E1cB mechanism involves the formation of a carbanion intermediate, which then expels the leaving group. wikipedia.org

Rearrangement Reactions and Isomerization Pathways

The structure of this compound, particularly after conversion to the corresponding ketone, suggests the possibility of rearrangement reactions. One such potential pathway is the Favorskii rearrangement, which occurs with α-halo ketones in the presence of a base. nih.gov The reaction typically proceeds through a cyclopropanone (B1606653) intermediate to yield a carboxylic acid derivative with a rearranged carbon skeleton. acs.org In cases where enolate formation is not possible, a quasi-Favorskii rearrangement can occur. researchgate.netCurrent time information in Durgapur, IN. Given the highly halogenated nature of 1,1,3,3-tetrabromopropan-2-one, such rearrangements could be a plausible reaction pathway under basic conditions.

Acid-catalyzed rearrangements are also conceivable, particularly if a carbocation is formed as an intermediate, for instance, during acid-catalyzed dehydration. youtube.com Carbocation rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, occur to form a more stable carbocation. jove.com However, the stability of any potential rearranged carbocation would need to be considered in the context of the electron-withdrawing effects of the bromine atoms. Other types of rearrangements, such as the Meyer-Schuster rearrangement of propargyl alcohols, are also known to be acid-catalyzed. wikipedia.org

Studies on Reaction Kinetics and Equilibrium Properties

The kinetics of the reaction of chlorine atoms with halogenated ethanols have been investigated, providing some insight into the reactivity of halogenated alcohols. witpress.com Such studies can help in understanding the influence of halogen substitution on reaction rates.

Equilibrium constants (K) quantify the extent of a reaction at equilibrium. pressbooks.publibretexts.org For reactions involving this compound, the position of the equilibrium would depend on the relative stability of the reactants and products, as well as the reaction conditions such as temperature and pressure. For instance, in an oxidation reaction, the equilibrium would favor the products if the resulting ketone is significantly more stable than the starting alcohol under the given conditions. The equilibrium constant is a temperature-dependent value and provides crucial information for optimizing reaction conditions to maximize product yield. pressbooks.pub

Investigation of Regioselectivity and Stereoselectivity in Complex Reactions

A thorough search of scientific databases for research dedicated to the regioselectivity and stereoselectivity of this compound in complex reactions did not yield any specific studies, detailed research findings, or corresponding data tables. The reactivity of polyhalogenated compounds can be complex, often influenced by the interplay of steric hindrance, electronic effects, and the nature of the reagents and reaction conditions. researchgate.netresearchgate.net However, without specific experimental data for this compound, any discussion of its reaction outcomes remains speculative.

In principle, the hydroxyl group could undergo reactions typical of secondary alcohols, such as oxidation to a ketone or conversion to a better leaving group for substitution reactions. transformationtutoring.comlibretexts.org The numerous bromine atoms create a highly electron-withdrawing environment, which would affect the acidity of the hydroxyl proton and the reactivity of the adjacent carbon.

Reactions involving the carbon-bromine bonds, such as elimination or substitution, would be highly dependent on which bromines are targeted. The regioselectivity of such reactions would be a key area of investigation. For instance, in an elimination reaction, the selection between the C1 and C3 positions for dehydrobromination would be of interest. Stereoselectivity would be crucial in any reaction that creates new stereocenters or in reactions of the existing chiral center. fiveable.memsu.edu

Given the absence of published research, no data tables on reaction conditions, yields, or isomeric ratios for reactions involving this compound can be provided. The scientific community has yet to publish detailed mechanistic investigations that would elucidate the regioselective and stereoselective outcomes of its reactions.

Theoretical and Computational Chemistry Approaches to 1,1,3,3 Tetrabromopropan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons and the nature of chemical bonds, providing a foundation for predicting molecular behavior.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For 1,1,3,3-Tetrabromopropan-2-ol, DFT calculations can elucidate key aspects of its structure and reactivity. High-level quantum chemical calculations can reveal the distribution of electron density and identify regions susceptible to chemical attack.

DFT methods are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These theoretical values can be benchmarked against experimental data, if available, to validate the chosen computational model. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about the molecule's reactivity. The energy and location of the HOMO indicate regions prone to electrophilic attack, while the LUMO suggests sites for nucleophilic attack. The significant electron-withdrawing effect of the four bromine atoms and the oxygen atom creates substantial polarization within the molecule, which can be quantified through DFT calculations of the molecular electrostatic potential (MEP).

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound This table presents hypothetical data representative of what would be obtained from a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory).

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-Br | 1.96 Å |

| C1-C2 | 1.54 Å | |

| C2-O | 1.43 Å | |

| O-H | 0.97 Å | |

| C2-C3 | 1.54 Å | |

| C3-Br | 1.96 Å | |

| Bond Angle | Br-C1-Br | 109.1° |

| Br-C1-C2 | 110.2° | |

| C1-C2-C3 | 112.5° | |

| C1-C2-O | 108.7° | |

| C2-O-H | 109.2° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods are typically more computationally demanding than DFT but can offer higher accuracy for energetic and spectroscopic properties. kuleuven.be

For this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), can provide precise predictions of thermodynamic properties. These include the molecule's heat of formation, atomization energy, and the relative energies of different isomers or conformers. Such calculations are crucial for building a comprehensive energetic profile of the molecule. These methods are also invaluable for predicting spectroscopic parameters, which can guide and support experimental investigations. olemiss.edu

Table 2: Example of Predicted Energetic Properties of this compound using Ab Initio Methods This table contains hypothetical values to illustrate the output of high-level ab initio calculations.

| Property | Method | Predicted Value | Unit |

| Electronic Energy | CCSD(T) | -10455.7 | Hartrees |

| Zero-Point Energy | CCSD(T) | 75.3 | kcal/mol |

| Enthalpy of Formation (ΔHf°) | G4 Theory | -55.2 | kcal/mol |

| Dipole Moment | MP2 | 2.15 | Debye |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. mdpi.com An MD simulation of this compound would involve placing the molecule, or an ensemble of molecules, in a simulation box, often with a solvent, and calculating the forces between atoms using a force field.

These simulations can reveal the conformational landscape of the molecule by sampling its various rotational states (rotamers) and determining their relative populations. biorxiv.org They also provide detailed insight into intermolecular interactions, such as hydrogen bonding between the hydroxyl group of one molecule and an electronegative atom (oxygen or bromine) of a neighboring molecule. In a solution, MD can model the solvation shell around the molecule and calculate properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance. mdpi.com

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound is primarily due to rotation around its single bonds. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers that separate them. scispace.com This is often accomplished by calculating the potential energy surface (PES), which is a multidimensional map of the molecule's energy as a function of its geometric coordinates. longdom.org

For this compound, a relaxed PES scan would typically involve systematically rotating key dihedral angles, such as the C1-C2 and C2-C3 bonds, and calculating the energy at each step. The minima on the PES correspond to stable conformers, while the maxima between minima represent the transition states for conformational changes. youtube.com This analysis helps to understand the molecule's preferred shapes and the energy required to interconvert between them.

Table 3: Hypothetical Relative Energies of Key Conformers of this compound from a PES Scan Energies are relative to the most stable conformer (Conformer A).

| Conformer | Dihedral Angle (Br-C1-C2-O) | Dihedral Angle (O-C2-C3-Br) | Relative Energy (kcal/mol) |

| A | ~60° (gauche) | ~60° (gauche) | 0.00 |

| B | ~60° (gauche) | ~180° (anti) | 0.85 |

| C | ~180° (anti) | ~180° (anti) | 1.50 |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for exploring the detailed pathways of chemical reactions. rsc.orgscielo.br By mapping the potential energy surface that connects reactants to products, researchers can identify the lowest energy path, known as the reaction coordinate. The highest point along this path is the transition state, and the energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. smu.edu

For this compound, one could computationally investigate various reactions, such as its oxidation to a ketone or its elimination reaction to form an alkene. Using methods like DFT, one would first locate the optimized geometries of the reactants, products, and the transition state structure. A frequency calculation on the transition state would confirm it is a true saddle point on the PES, characterized by a single imaginary frequency. smu.edu This approach provides a step-by-step mechanistic understanding that can be used to predict reactivity and guide synthetic efforts. scielo.br

Prediction of Vibrational and Electronic Spectroscopic Parameters (Methodological Focus)

Computational methods are essential for interpreting and predicting experimental spectra. By calculating spectroscopic parameters from first principles, theoretical chemistry can help assign spectral features and confirm molecular structures. researchgate.net

For vibrational spectroscopy (Infrared and Raman), DFT calculations are commonly used to compute the harmonic vibrational frequencies of a molecule. nih.gov These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated spectrum can be compared directly with an experimental one, and the character of each vibrational mode can be analyzed to make detailed assignments. mdpi.com

For electronic spectroscopy (UV-Visible), Time-Dependent DFT (TD-DFT) is the workhorse method for predicting the energies of electronic transitions. These calculations yield the excitation energies (which can be converted to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). This allows for the prediction of the UV-Vis spectrum and provides insight into the nature of the electronic excitations, such as n → σ* or σ → σ* transitions, which are expected for a saturated, substituted alcohol like this compound.

Table 4: Illustrative Predicted Spectroscopic Data for this compound This table presents hypothetical data to exemplify the output of spectroscopic calculations.

| Spectroscopic Parameter | Method | Predicted Value | Assignment/Description |

| Vibrational Frequency | DFT | 3650 cm⁻¹ | O-H Stretch |

| DFT | 2980 cm⁻¹ | C-H Stretch | |

| DFT | 1050 cm⁻¹ | C-O Stretch | |

| DFT | 580 cm⁻¹ | C-Br Stretch | |

| Electronic Transition (λmax) | TD-DFT | 215 nm | n → σ* transition |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 1,1,3,3 Tetrabromopropan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Techniques

The ¹H NMR spectrum of 1,1,3,3-Tetrabromopropan-2-ol is predicted to provide key information regarding the number of different proton environments, their electronic surroundings, and their connectivity. The structure, Br₂CH-CH(OH)-CHBr₂, suggests three distinct proton signals.

-CH(OH)- Proton: The proton on the central carbon (C2), which also bears the hydroxyl group, is expected to appear as a triplet. Its chemical shift would be significantly influenced by the electronegative oxygen and the adjacent dibromomethyl groups.

-CHBr₂ Protons: The two protons on the terminal carbons (C1 and C3) are chemically equivalent due to the molecule's symmetry. These protons are each bonded to a carbon atom that is also bonded to two highly electronegative bromine atoms, which would shift their signal significantly downfield. This signal is expected to appear as a doublet due to coupling with the single proton on the adjacent C2.

-OH Proton: The hydroxyl proton signal can be broad and its chemical shift is variable, depending on factors like solvent, concentration, and temperature. It may or may not show coupling to the C2 proton.

Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH (OH)- | 4.0 - 4.5 | Triplet (t) | 1H |

| -CH Br₂ | 5.8 - 6.2 | Doublet (d) | 2H |

| -OH | 2.0 - 5.0 (variable) | Singlet (s, broad) | 1H |

Carbon-13 (¹³C) NMR Techniques

A proton-decoupled ¹³C NMR spectrum simplifies the analysis by showing a single peak for each unique carbon atom. wishartlab.com Due to the symmetry of this compound, only two distinct carbon signals are expected.

C2 Carbon [-CH(OH)-]: The central carbon atom bonded to the hydroxyl group is expected to resonate at a specific chemical shift.

C1 and C3 Carbons (-CHBr₂): The two terminal carbon atoms, each bonded to two bromine atoms, are equivalent and will produce a single signal. The high degree of bromination on these carbons will cause a significant downfield shift.

Predicted ¹³C NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C 2 (-CH(OH)-) | 65 - 75 |

| C 1 & C 3 (-CHBr₂) | 35 - 45 |

Infrared (IR) Spectroscopy Methodologies for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info The IR spectrum of this compound would be characterized by absorptions corresponding to its alcohol and haloalkane functionalities.

The most prominent feature is expected to be the O-H stretching band of the alcohol group, which is typically broad due to intermolecular hydrogen bonding. chemguide.co.uk The C-O stretching vibration of the secondary alcohol and the C-Br stretching vibrations are also key diagnostic peaks.

Predicted IR Absorption Data for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H Stretch (Hydrogen-bonded) | 3500 - 3200 | Strong, Broad |

| Alkane (C-H) | C-H Stretch | 3000 - 2850 | Medium |

| Alcohol (C-O) | C-O Stretch | 1150 - 1050 | Strong |

| Haloalkane (C-Br) | C-Br Stretch | 650 - 550 | Strong |

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound, the molecular ion peak would be a distinctive cluster of peaks due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). whitman.edu A molecule containing four bromine atoms will exhibit a characteristic pattern of five peaks (M, M+2, M+4, M+6, M+8) with relative intensities of approximately 1:4:6:4:1.

Fragmentation of the molecular ion is expected to occur through the loss of bromine atoms, water, or other small fragments. chemguide.co.uk

Predicted Mass Spectrometry Data for this compound

| Ion | m/z (most abundant isotopes) | Description |

| [C₃H₄Br₄O]⁺ (M⁺) | 372, 374, 376, 378, 380 | Molecular ion cluster |

| [C₃H₄Br₃O]⁺ | 293, 295, 297, 299 | Loss of a Bromine atom |

| [C₃H₂Br₄]⁺ | 354, 356, 358, 360, 362 | Loss of water (H₂O) |

| [CHBr₂]⁺ | 171, 173, 175 | Dibromomethyl cation |

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC) and GC-MS Methodologies

Gas Chromatography (GC) is an ideal method for the analysis of volatile and thermally stable compounds like halogenated alcohols. 50megs.compeakscientific.com In GC, the sample is vaporized and transported by an inert carrier gas through a column. Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and a stationary phase coated on the column. The purity of this compound can be determined by the presence of a single major peak, with the area of any minor peaks corresponding to impurities.

When coupled with a Mass Spectrometer (GC-MS), this technique provides a powerful tool for both separation and identification. As components elute from the GC column, they enter the mass spectrometer, which provides a mass spectrum for each peak. This allows for the positive identification of this compound and the characterization of any co-eluting impurities based on their unique mass spectra and fragmentation patterns. This method is widely used for the analysis of complex mixtures containing various organic compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components within a mixture. For a compound like this compound, which belongs to the broader class of brominated flame retardants (BFRs), reversed-phase HPLC (RP-HPLC) is the most common approach. amazonaws.com This method utilizes a non-polar stationary phase (typically a C18-functionalized silica) and a polar mobile phase, causing hydrophobic compounds to be retained longer on the column.

The separation is typically achieved using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water on a C18 column. researchgate.net The DAD allows for the detection of the analyte based on its UV absorbance, while the MS detector provides mass-to-charge ratio data, which is crucial for unambiguous identification and structural elucidation.

Table 1: Illustrative HPLC-DAD/MS Conditions for Analysis of Related Brominated Compounds

| Parameter | Condition | Rationale/Detail |

| Instrument | Agilent 1100 Series HPLC or similar | A standard system equipped with a binary pump, autosampler, column thermostat, and DAD/MS detectors. researchgate.net |

| Column | Zorbax XDB-C18 (e.g., 5 μm, 150 mm × 4.6 mm) | Reversed-phase C18 columns are effective for separating hydrophobic molecules like brominated organic compounds. researchgate.net |

| Mobile Phase | Acetonitrile / Water | A common solvent system for RP-HPLC, with gradient elution used to effectively separate compounds with varying polarities. researchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min | A typical analytical flow rate that balances separation efficiency and analysis time. |

| Column Temp. | 40 °C | Elevated temperatures can improve peak shape and reduce viscosity, leading to better resolution. researchgate.net |

| Injection Vol. | 10 µL | A standard volume for analytical HPLC. researchgate.net |

| Detection | Diode Array Detector (DAD) & Mass Spectrometry (MS) | DAD provides quantitative data via UV absorbance, while MS (e.g., with APCI source) offers definitive identification. researchgate.net |

This table is based on established methods for related brominated flame retardants and serves as a model for the analysis of this compound.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

For a molecule like this compound, a successful X-ray crystallographic analysis would provide unambiguous proof of its structure, confirming the connectivity of the atoms and the stereochemical relationship between the hydroxyl group and the bromine-substituted carbons.

As of the current literature survey, a solved crystal structure for this compound has not been deposited in public crystallographic databases. However, the technique remains highly applicable. Should a suitable single crystal of the compound be grown, this method would yield invaluable structural data. The presence of four heavy bromine atoms would lead to strong X-ray scattering, facilitating the solution of the phase problem and resulting in a high-resolution electron density map.

Table 2: Typical Crystallographic Data Obtained from X-ray Analysis

| Parameter | Description | Example Data (Hypothetical) |

| Chemical Formula | The elemental composition of the molecule. | C₃H₄Br₄O |

| Formula Weight | The mass of one mole of the compound. | 359.68 g/mol |

| Crystal System | The basic geometric classification of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° |

| Volume (V) | The volume of the unit cell. | 845 ų |

| Z | The number of molecules in the unit cell. | 4 |

| Density (calculated) | The calculated density of the crystal. | 2.83 g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | R1 = 0.035 |

This table presents the type of parameters that would be determined from an X-ray crystallographic study. The specific values are hypothetical and for illustrative purposes only.

Role of 1,1,3,3 Tetrabromopropan 2 Ol As a Precursor in Advanced Chemical Synthesis

Derivatization to Novel Halogenated Organic Compounds

The presence of a secondary hydroxyl (-OH) group on the central carbon of 1,1,3,3-Tetrabromopropan-2-ol is the key to its derivatization potential. This functional group is amenable to several common organic reactions, allowing for its conversion into a variety of other halogenated substances. Halogenated compounds are of critical importance as building blocks in modern organic synthesis, particularly for use in coupling reactions. tcichemicals.com

Standard derivatization pathways for the hydroxyl group include:

Oxidation: The secondary alcohol can be oxidized to form the corresponding ketone, 1,1,3,3-Tetrabromopropan-2-one . This transformation creates a new electrophilic center, enabling further reactions such as nucleophilic additions.

Esterification: Reaction with carboxylic acids or their derivatives (like acyl chlorides) yields brominated esters. These esters can be designed with specific properties for various applications, from plasticizers to synthetic intermediates.

Etherification: The formation of ethers is another pathway to modify the molecule, potentially to alter its solubility, reactivity, or thermal stability.

These derivatization reactions significantly expand the library of accessible highly brominated molecules, providing new building blocks for complex chemical syntheses.

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reactant | Product Class | Potential Significance |

|---|---|---|---|

| Oxidation | Oxidizing Agent (e.g., PCC, NaOCl) | Ketone | Introduces an electrophilic carbonyl group for further synthesis. |

| Esterification | Carboxylic Acid / Acyl Chloride | Ester | Creates functional derivatives for use as plasticizers or synthetic intermediates. |

| Etherification | Alkyl Halide / Alcohol | Ether | Modifies physical properties like boiling point and solubility. |

Application in the Synthesis of Specialty Chemicals

Specialty chemicals are compounds produced for specific, performance-enhancing applications in various industries, including agrochemicals and pharmaceuticals. ajol.info Bromoaromatic and other halogenated compounds are widely used as intermediates in the manufacture of these high-value products. ajol.info The derivatives of this compound, such as its ketone or ester forms, can serve as key intermediates in multi-step synthetic pathways.

While specific commercial applications are not widely documented, the molecular structure suggests potential utility. The dense, reactive nature of its derivatives makes them suitable for introduction into larger molecules where high molecular weight or specific halogen placement is required. For instance, brominated intermediates are crucial in the synthesis of certain biologically active heterocyclic compounds. ajol.info

Pathways to Polymeric Materials and Flame Retardant Compounds

The most significant application for this compound is likely as a reactive flame retardant. Halogenated flame retardants, particularly those containing bromine, are highly effective at inhibiting combustion in polymers. nih.gov They function primarily in the gas phase by releasing hydrogen bromide (HBr) upon decomposition at high temperatures. The HBr interrupts the combustion's radical chain reaction by scavenging highly reactive H• and HO• radicals, effectively quenching the flame. nih.gov

The alcohol functional group allows this compound to be chemically integrated into polymer backbones, a characteristic of reactive flame retardants . This covalent bonding prevents the additive from leaching out of the polymer matrix over time, a common issue with non-reactive (additive) flame retardants. It can be incorporated as a monomer in the production of:

Polyesters: By reacting with dicarboxylic acids.

Polyurethanes: By reacting with diisocyanates.

Epoxy Resins: By reacting with epoxy groups.

The incorporation of this compound imparts superior fire resistance to the final material. The high mass percentage of bromine in this compound makes it an efficient flame-retardant moiety.

Table 2: Properties of this compound as a Flame Retardant Precursor

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₃H₄Br₄O | High degree of bromination. |

| Molecular Weight | 375.69 g/mol | Contributes to the density and stability of resulting polymers. |

| Bromine Content (by mass) | ~84.9% | Extremely high bromine content leads to high flame retardant efficiency. |

| Functional Group | Secondary Alcohol (-OH) | Allows for covalent bonding into polymer chains as a reactive monomer. |

| Primary Flame Retardant Mechanism | Gas Phase Radical Trapping | Interrupts the chemical reactions of fire, quenching the flame. nih.gov |

Synthesis of Other Highly Brominated Intermediates for Organic Synthesis

Beyond direct derivatization of the alcohol, this compound can be a starting point for creating other complex, highly brominated intermediates. These intermediates are valuable in organic synthesis where precise substitution patterns and high halogen content are necessary. orientjchem.org

For example, elimination reactions could potentially be used to synthesize unsaturated brominated propenes. Such alkenes, containing multiple halogen atoms, are versatile substrates for a variety of addition and coupling reactions, enabling the construction of more complex molecular frameworks. beilstein-journals.org The transformation of olefins into corresponding alkoxy-bromides is a common practice in organic synthesis, and the reverse process starting from a saturated system like this compound can provide access to unique building blocks. orientjchem.org The resulting bromo-derivatives of olefins are often precursors to organometallic reagents and are useful in nucleophilic substitution reactions. orientjchem.org

Environmental Chemistry Research on 1,1,3,3 Tetrabromopropan 2 Ol

Environmental Fate and Transport Studies in Various Media (Air, Water, Soil)

No specific research studies detailing the environmental fate and transport of 1,1,3,3-Tetrabromopropan-2-ol in air, water, or soil have been identified.

In general, the environmental fate and transport of a chemical are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). For brominated flame retardants, these properties vary widely depending on the specific molecular structure and degree of bromination.

General Principles for BFRs:

Air: BFRs can be released into the atmosphere from manufacturing processes and from consumer products during their use and disposal. mdpi.comnih.gov Semi-volatile BFRs can exist in the gas phase or sorbed to airborne particles, enabling long-range atmospheric transport to remote regions like the Arctic. pops.intwikipedia.orgepa.gov

Water: BFRs enter aquatic systems through industrial and municipal wastewater effluents, runoff from contaminated land, and atmospheric deposition. nih.govfrontiersin.org Their low water solubility generally leads to partitioning from the water column to sediments. d-nb.infomdpi.com

Soil and Sediment: Soil and sediment are considered major sinks for many persistent organic pollutants (POPs), including BFRs. mdpi.comd-nb.info These compounds can accumulate in these matrices due to their lipophilic ("fat-loving") nature. wikipedia.org The mobility and bioavailability of BFRs in soil and sediment are influenced by factors such as organic matter content and soil type. wisdomlib.org

The table below illustrates the type of data that would be relevant for assessing the environmental fate and transport of this compound, were it available.

| Environmental Compartment | General Behavior of Brominated Flame Retardants |

| Air | Subject to long-range transport via atmospheric particles. pops.intepa.gov |

| Water | Low solubility, tends to partition to sediment. d-nb.info |

| Soil | Persistent, with mobility depending on soil organic matter. wisdomlib.org |

| Sediment | Acts as a long-term sink, with potential for resuspension. d-nb.info |

| Biota | Potential for bioaccumulation in fatty tissues of organisms. wikipedia.org |

Degradation Pathways and Kinetics Under Environmental Conditions

Specific data on the degradation pathways and kinetics for this compound under environmental conditions could not be located in the reviewed literature. The following sections describe general degradation processes relevant to BFRs.

Photochemical Degradation Processes

There are no specific studies on the photochemical degradation of this compound.

Photochemical degradation, or photolysis, is a significant transformation process for many BFRs, particularly in the atmosphere and surface waters. nih.gov This process involves the breakdown of chemical bonds by sunlight (UV radiation). For many BFRs, the primary photochemical reaction is reductive debromination, where bromine atoms are sequentially removed from the molecule. diva-portal.orgnih.gov This can lead to the formation of less-brominated, and sometimes more persistent and toxic, degradation products. nih.gov The rate of photodegradation is influenced by factors such as the solvent or medium, the presence of other substances that can act as photosensitizers, and the wavelength of light. mdpi.com

Biotic Transformation and Biodegradation Studies

No research was found on the biotic transformation or biodegradation of this compound.

Biotic degradation involves the transformation of a chemical by living organisms, primarily microorganisms like bacteria and fungi. wisdomlib.orguoguelph.ca For BFRs, biodegradation can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. mdpi.com

Anaerobic Degradation: Reductive debromination is a key pathway, where bacteria use the brominated compound as an electron acceptor. mdpi.com

Aerobic Degradation: This can involve oxidative pathways, where enzymes introduce oxygen into the molecule, often leading to ring cleavage and mineralization. wisdomlib.org The efficiency of biodegradation is highly dependent on the specific BFR, the microbial communities present, and environmental conditions. nih.gov Some highly brominated BFRs are resistant to biodegradation, while others can be transformed into various metabolites. researchgate.netwikipedia.org

Hydrolysis and Other Abiotic Degradation Mechanisms

Specific information on the hydrolysis or other abiotic degradation of this compound is not available.

Hydrolysis is a chemical reaction where a molecule is cleaved by reacting with water. For organohalogen compounds, the susceptibility to hydrolysis depends on the stability of the carbon-halogen bond. wikipedia.org While some aliphatic brominated compounds can undergo hydrolysis, many aromatic BFRs are generally resistant to this process under typical environmental pH conditions. fao.org Other abiotic processes can include reactions with radicals in the atmosphere or sediment. uoguelph.ca

Formation and Analysis of Environmental Transformation Products

No studies identifying the environmental transformation products of this compound were found.

The degradation of parent BFR compounds can lead to a wide array of transformation products. wiley.comnih.gov For example, the debromination of polybrominated diphenyl ethers (PBDEs) results in lower-brominated PBDEs, and further degradation can produce hydroxylated (OH-PBDEs) and methoxylated (MeO-PBDEs) metabolites. researchgate.net These transformation products are of significant concern as they may have different toxicity and persistence compared to the original compound. acs.org Identifying these products is a complex analytical challenge, often requiring high-resolution mass spectrometry techniques. researchgate.net

Development of Analytical Methods for Environmental Monitoring of Brominated Compounds

There are no analytical methods specifically developed for the environmental monitoring of this compound.

The analysis of brominated compounds in environmental samples is a mature field, with well-established methodologies for the broader class of BFRs. nih.govresearchgate.net The choice of method depends on the specific BFRs being targeted and the sample matrix (e.g., water, soil, biota). mdpi.comnih.gov

Common Analytical Workflow:

Extraction: The first step is to isolate the target compounds from the sample matrix. Common techniques include Soxhlet extraction, pressurized liquid extraction (PLE), and solid-phase extraction (SPE). mdpi.comnih.gov

Cleanup: Environmental extracts are complex and require cleanup to remove interfering substances. This is often achieved using column chromatography with materials like silica (B1680970) or Florisil. nilu.comdiva-portal.org

Instrumental Analysis: The final determination is typically performed using chromatography coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for analyzing many BFRs, especially PBDEs. nih.govscielo.org.zaresearchgate.net High-resolution mass spectrometry (HRMS) is often used for its high selectivity and sensitivity. waters.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is preferred for more polar or thermally labile BFRs, such as tetrabromobisphenol A (TBBPA) and hexabromocyclododecane (HBCD), which can degrade in a hot GC injector. doi.orgchromatographyonline.com

The table below summarizes common analytical techniques used for BFRs, which would likely be adapted for this compound if it were to become a target analyte.

| Analytical Step | Common Techniques for Brominated Flame Retardants |

| Extraction | Solid-Phase Extraction (SPE), Pressurized Liquid Extraction (PLE), Soxhlet. mdpi.comnih.gov |

| Cleanup | Silica Gel Chromatography, Florisil Chromatography, Gel Permeation Chromatography (GPC). nilu.comnih.gov |

| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govwaters.com |

Q & A

Q. What analytical methods are recommended for detecting trace amounts of 1,1,3,3-tetrabromopropan-2-ol in environmental samples?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with brominated compound-specific columns. Calibrate instruments using certified reference materials, such as tetrabromobiphenyl standard solutions (e.g., 50 µg/mL in decane or nonane mixtures) . Optimize extraction protocols using solid-phase microextraction (SPME) to enhance sensitivity. Validate detection limits through spike-and-recovery experiments in matrices like water or soil.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS hazard classification guidelines for brominated compounds (Category 4-1-II for acute toxicity). Use fume hoods, nitrile gloves, and chemical-resistant aprons. Store in sealed containers under inert gas to prevent degradation. In case of exposure, immediately rinse affected areas with water and consult a physician, referencing safety data sheets (SDS) for brominated ketones/propanols .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer : Employ a two-step bromination of propan-2-ol using PBr₃ or HBr under controlled anhydrous conditions. Purify via fractional distillation or recrystallization in non-polar solvents. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via nuclear magnetic resonance (NMR) spectroscopy (e.g., characteristic δ ~3.8 ppm for hydroxyl protons) .

Advanced Research Questions

Q. How can computational chemistry predict the thermodynamic stability and degradation pathways of this compound?

- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model bond dissociation energies and reaction intermediates. Simulate degradation pathways (e.g., hydrolysis or photolysis) using software like Gaussian or ORCA. Validate predictions with experimental kinetic studies under varying pH and UV light conditions .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Conduct systematic dose-response studies in in vitro models (e.g., HepG2 cells) to assess cytotoxicity and genotoxicity (via comet assays). Compare results with in vivo data from rodent models, controlling for metabolic differences. Apply Cochran’s test to evaluate variance homogeneity and use transformed datasets for statistical rigor .

Q. How can researchers optimize stereoselective synthesis of chiral derivatives of this compound?

- Methodological Answer : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric bromination reactions. Characterize enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Cross-reference crystallographic data from structurally similar compounds (e.g., 2-methyl-1,1,3,3-tetraphenylpropan-2-ol) to infer stereochemical outcomes .

Q. What advanced techniques model the environmental fate of this compound in aquatic ecosystems?

- Methodological Answer : Develop fugacity models incorporating log Kow (octanol-water partition coefficient) and biodegradation half-lives. Validate using field data from sediment/water partitioning studies. Apply quantitative structure-activity relationship (QSAR) tools to predict bioaccumulation potential in aquatic organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.